molecular formula C17H11FO2 B5853343 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone

3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone

Cat. No. B5853343
M. Wt: 266.27 g/mol
InChI Key: SKRXPAMJTWRHMK-GXDHUFHOSA-N
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Description

3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone, also known as BFF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BFF is a member of the furanone family, which has been widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has also been investigated for its antibacterial and antifungal activities, with studies reporting its effectiveness against various strains of bacteria and fungi.
In material science, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been used as a building block for the synthesis of new materials, including polymers and metal complexes. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone-based polymers have shown potential for use in drug delivery systems and tissue engineering, while 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone-based metal complexes have been investigated for their catalytic and sensing properties.
In environmental science, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been studied for its potential use as a sensor for detecting environmental pollutants, including heavy metals and organic compounds. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone-based sensors have shown high sensitivity and selectivity, making them promising tools for environmental monitoring.

Mechanism of Action

The mechanism of action of 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
In bacteria and fungi, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been shown to disrupt membrane integrity and inhibit cell division, leading to cell death. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has also been reported to inhibit the activity of various enzymes involved in bacterial and fungal metabolism, including β-lactamases and chitinases.
Biochemical and Physiological Effects
3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects, depending on the system studied. In cancer cells, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been reported to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity.
In bacteria and fungi, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has been reported to disrupt membrane integrity and inhibit cell division, leading to cell death. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal metabolism, including β-lactamases and chitinases.

Advantages and Limitations for Lab Experiments

3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has several advantages for lab experiments, including its ease of synthesis and availability, its stability, and its diverse range of applications. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone is also relatively inexpensive compared to other compounds with similar biological activities.
However, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone also has some limitations for lab experiments, including its low solubility in water, which can make it difficult to work with in aqueous systems. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone also has limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone. In medicinal chemistry, further studies are needed to optimize the structure of 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone and explore its potential as a lead compound for the development of new anticancer agents. In material science, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone-based polymers and metal complexes have shown promising results, and further studies are needed to explore their potential applications in drug delivery and sensing. In environmental science, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone-based sensors have shown high sensitivity and selectivity, and further studies are needed to optimize their performance and explore their potential for real-world applications.
Conclusion
In conclusion, 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone has shown promising results as an anticancer agent, an antibacterial and antifungal agent, a building block for the synthesis of new materials, and a sensor for detecting environmental pollutants. Further studies are needed to explore the full potential of 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone in these and other fields.

Synthesis Methods

3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone can be synthesized through a simple reaction between benzaldehyde, 4-fluorobenzaldehyde, and 2-acetylfuran in the presence of a base catalyst. The reaction yields 3-benzylidene-5-(4-fluorophenyl)-2(3H)-furanone as a yellow crystalline solid with a melting point of 153-155°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

IUPAC Name

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRXPAMJTWRHMK-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one

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